molecular formula C12H12N6O B11858271 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11858271
M. Wt: 256.26 g/mol
InChI Key: CLOHWYAOTVGCID-UHFFFAOYSA-N
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Description

4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of the desired pyrazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its antiproliferative and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-imino-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C12H12N6O/c1-19-9-4-2-3-8(5-9)18-12-10(6-16-18)11(13)17(14)7-15-12/h2-7,13H,14H2,1H3

InChI Key

CLOHWYAOTVGCID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N

Origin of Product

United States

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